1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol
Overview
Description
The compound “1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol” belongs to the class of organic compounds known as triazoles . Triazoles are aromatic compounds containing a 1,2,4-triazole ring. The 1,2,4-triazole ring is a five-membered aromatic heterocycle made up of two carbon atoms and three nitrogen atoms .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol” would depend on its specific structure. Generally, triazoles are stable and have low reactivity .Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Activities : Novel 1,2,4-triazole derivatives demonstrated significant antimicrobial activities against a variety of microorganisms, highlighting their potential as effective agents in combating microbial infections. The study's findings suggest these compounds could serve as a basis for developing new antimicrobial agents (H. Bektaş et al., 2007).
Design and Evaluation of Pyrazole Derivatives : A series of 1,2,3-triazolyl pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. Some compounds showed broad-spectrum activity and moderate to good antioxidant activities, indicating their dual functionality (Manjunatha Bhat et al., 2016).
Catalytic and Synthesis Applications
Catalyst Activation with Organochalcogen Ligand Complexes : The study explored the catalytic applications of 1,2,3-triazole-based complexes in oxidation and transfer hydrogenation reactions. These complexes exhibited efficient catalytic activities, demonstrating the potential of 1,2,3-triazole derivatives in catalysis (Fariha Saleem et al., 2014).
Synthesis of Triazole[3,4-b][1,3,4]thiadiazoles : This research involved the synthesis of new 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles with potent antimicrobial properties. The compounds displayed marked inhibition against bacterial and fungal strains, demonstrating the synthetic versatility and biological relevance of 1,2,4-triazole derivatives (C. Sanjeeva Reddy et al., 2010).
Microwave Assisted Synthesis : A microwave-assisted technique was utilized to synthesize novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. This method offers a rapid and efficient approach to producing these compounds, which could have various scientific applications (J. Raval et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-6-2-3-7(4-8(6)10)13-5-11-9(14)12-13/h2-5H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFNWXRXEDBIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NC(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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